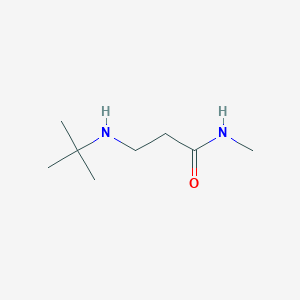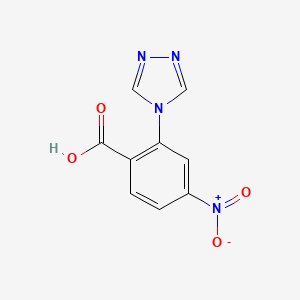
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Übersicht
Beschreibung
“5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine” is a chemical compound. It is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . Triazoles have been reported to have a wide range of biological activities .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H6N4 . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3, (H3,4,5,6,7) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 98.11 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Derivatives : N-(4H-1,2,4-Triazol-4-yl)acetamide, a derivative of 4-amino-4H-1,2,4-triazole, was synthesized and reacted with various aromatic aldehydes to produce compounds with potential applications in chemical research (Panchal & Patel, 2011).
- Novel Derivative Synthesis : A series of novel derivatives integrating 1,2,4-triazole and pyrazole moieties were synthesized, offering insights into chemical properties and potential applications in various fields (Al‐Azmi & Mahmoud, 2020).
Biological Activities
- Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole showed significant analgesic and antioxidant properties, suggesting potential for pharmaceutical research (Karrouchi et al., 2016).
- Biological Activity Studies : Synthesis and study of 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and related compounds revealed their biological activity, offering potential for medical and biological research (Uma et al., 2017).
Molecular Interactions and Docking Studies
- DNA Binding and Docking Studies : Compounds synthesized through a four-component strategy showed significant results in DNA binding and molecular docking studies, indicating potential for research in molecular biology and genetics (Jilloju et al., 2021).
Energetic Material Development
- Energetic Heat-Resistant Explosives : The synthesized compounds, including 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), demonstrated excellent thermal stabilities and high positive heats of formation, suggesting applications in the development of heat-resistant energetic materials (Li et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and antidepressant effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazoles, a class of compounds to which this molecule belongs, can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound affects multiple pathways, leading to downstream effects .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have a range of effects, potentially including anti-fungal, anticancer, antiviral, and antidepressant activities .
Biochemische Analyse
Biochemical Properties
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can be attributed to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative activity by inducing apoptosis and cell cycle arrest . This compound influences cell signaling pathways, such as the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines and other signaling molecules . Additionally, it affects gene expression by modulating the activity of transcription factors, resulting in altered cellular metabolism and reduced cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and catalysis . This compound also modulates gene expression by interacting with transcription factors such as ATF4 and NF-kB, leading to changes in the expression of genes involved in stress response and inflammation . Furthermore, it can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can exert effects on mitochondrial function and induce apoptosis. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
5-methyl-3-(1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-5(7)6(11-10-4)12-2-8-9-3-12/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYJPOVZVLZEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651274 | |
| Record name | 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232838-41-3 | |
| Record name | 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)

![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)


![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)




![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)

